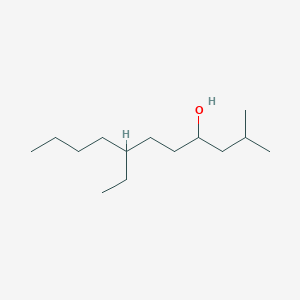
7-Ethyl-2-methyl-4-undecanol
Cat. No. B090644
Key on ui cas rn:
103-20-8
M. Wt: 214.39 g/mol
InChI Key: JKKBSZCOVNFRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06288288B1
Procedure details


In particular, the process of the invention is suitable for preparing 7-ethyl-2-methyl-4-undecanol (tetradecanol) by aldol condensation of methyl isobutyl ketone and 2-ethylhexanal at 90-110° C. in the presence of a 40-50% strength aqueous sodium hydroxide solution to form 7-ethyl-2-methylundec-5-en-4-one with subsequent hydrogenation to give the above-mentioned alcohol. The hydrogenation catalyst used here is, preferably, a nickel catalyst supported on kieselguhr.




Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([CH:3]([CH2:12][CH2:13][CH2:14][CH3:15])[CH2:4][CH2:5][CH:6]([OH:11])[CH2:7][CH:8]([CH3:10])[CH3:9])[CH3:2].C(C(CCCC)C=O)C.[OH-].[Na+]>C(C(C)=O)C(C)C>[CH2:1]([CH:3]([CH2:12][CH2:13][CH2:14][CH3:15])[CH:4]=[CH:5][C:6](=[O:11])[CH2:7][CH:8]([CH3:10])[CH3:9])[CH3:2] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C(CCC(CC(C)C)O)CCCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C(C=O)CCCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C(C)C)C(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C(C=CC(CC(C)C)=O)CCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
